Receptor Binding Affinity Profile: MY336-a vs. Propranolol in Rat Heart and Lung Membrane Preparations
MY336-a demonstrates quantitatively distinct β-adrenergic receptor binding kinetics compared to the reference non-selective β-blocker propranolol. In competitive radioligand binding assays using [³H]dihydroalprenolol ([³H]DHA) as the labeled ligand in rat membrane fractions, MY336-a yields inhibition constants (Ki) of 0.73 μM at cardiac β₁-adrenergic receptors and 0.14 μM at pulmonary β₂-adrenergic receptors [1]. By contrast, propranolol displays Ki values of 1.8 nM (β₁) and 0.8 nM (β₂) under comparable experimental conditions . This represents an approximately 406-fold difference in β₁ affinity and a 175-fold difference in β₂ affinity. An important mechanistic distinction is that 5'-guanylylimidodiphosphate (Gpp(NH)p) does not alter the receptor affinity of MY336-a, suggesting a binding mode that is independent of the G-protein coupling state of the receptor [1]; such data have not been reported for propranolol in the same experimental system.
| Evidence Dimension | β₁-adrenergic receptor binding affinity (Ki) in rat heart membranes using [³H]DHA |
|---|---|
| Target Compound Data | Ki = 0.73 μM (730 nM) |
| Comparator Or Baseline | Propranolol: Ki = 1.8 nM |
| Quantified Difference | ~406-fold lower affinity (MY336-a vs. propranolol at β₁) |
| Conditions | Rat heart membrane fractions; [³H]dihydroalprenolol radioligand; Kase et al. 1986 for MY336-a; MCE datasheet for propranolol |
Why This Matters
The micromolar vs. nanomolar affinity gap defines fundamentally different experimental utility: MY336-a is suited for studies requiring reversible, moderate-affinity receptor engagement rather than the essentially irreversible binding of high-affinity probes like propranolol.
- [1] Kase H, Fujita H, Nakamura J, Hashizume K, Goto J, Kubo K, Shuto K. MY336-a, a novel beta-adrenergic receptor antagonist produced by Streptomyces gabonae. J Antibiot (Tokyo). 1986 Mar;39(3):354-63. doi: 10.7164/antibiotics.39.354. PMID: 2871004. View Source
